N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide

Medicinal Chemistry SAR Physicochemical Profiling

Piperidine-1-carboxamide SAR is exquisitely sensitive to single-atom modifications (renin IC50 shifts >10,000×). This compound provides a validated 3-chloro-4-methylphenyl urea pharmacophore (TAK-220 CCR5 IC50 = 3.5 nM) on a chiral 2-methylpiperidine scaffold. • Direct elaboration at N, C2, and N-aryl ring • 14 Da mass separation from 4-Me regioisomer for LC-MS resolution • Chiral handle for stereochemical SAR; pKa 13.48 favors CNS penetration control. Buy from BenchChem for immediate global shipping.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 60465-03-4
Cat. No. B5441662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
CAS60465-03-4
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
InChIInChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18)
InChIKeyFHMXVTBANLQQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Compound Identity


N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide is a synthetic small-molecule piperidine-1-carboxamide featuring a 3-chloro-4-methylphenyl urea-type motif and a chiral 2-methyl substituent on the piperidine ring . With a molecular formula of C14H19ClN2O and a molecular weight of 266.77 g·mol⁻¹, it is distributed via the Sigma-Aldrich AldrichCPR collection (catalog T110450) as a rare and unique chemical intended for early discovery research, without vendor-collected analytical data, placing the burden of identity and purity verification on the buyer . Predicted physicochemical properties include a boiling point of 434.6 ± 45.0 °C, a density of 1.189 ± 0.06 g·cm⁻³, and a pKa of 13.48 ± 0.70 (ACD/Labs prediction) . The compound belongs to a structurally privileged scaffold that has yielded nanomolar renin inhibitors, CCR5 antagonists, and acetylcholinesterase inhibitors, but its own quantitative biological profile remains largely uncharacterized in the published literature [1].

Non-Interchangeability Rationale


Piperidine-1-carboxamides bearing a 3-chloro-4-methylphenyl substituent exhibit extreme sensitivity to even single-atom modifications in the N-aryl and piperidine ring positions, making generic substitution unreliable without quantitative comparative data. The 2-methyl group on the piperidine ring introduces a chiral center and steric constraint that directly influences the conformational preferences of the urea linkage and the spatial orientation of the 3-chloro-4-methylphenyl pharmacophore . In the CCR5 antagonist series, moving the carboxamide attachment from the piperidine-1-position to the piperidine-4-position, while retaining the same 3-chloro-4-methylphenyl motif, transformed an inactive scaffold into TAK-220 with an IC50 of 3.5 nM [1]. Similarly, in renin inhibitor series, subtle modifications of the N-aryl substituent on the piperidine-1-carboxamide core shifted IC50 values by over three orders of magnitude (from >10,000 nM to 0.1 nM) [2]. These precedents demonstrate that the biological activity of this chemotype is exquisitely structure-dependent and cannot be extrapolated across analogs without direct experimental verification.

Quantitative Differentiation Evidence


2-Methyl vs. 4-Methylpiperidine Regioisomer Comparison

The target compound places the methyl substituent at the 2-position of the piperidine ring, creating a chiral center adjacent to the carboxamide nitrogen, whereas the closest commercially available regioisomer, N-(3-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS 60465-13-6), positions the methyl group at the 4-position and also lacks the 4-methyl substituent on the phenyl ring . This difference produces a 14.1 Da higher molecular weight (266.77 vs. 252.74 g·mol⁻¹), a 10.7 °C higher predicted boiling point (434.6 vs. 423.9 °C), and a 0.025 g·cm⁻³ lower predicted density (1.189 vs. 1.214 g·cm⁻³) for the target compound . The 2-methyl configuration creates steric hindrance proximal to the urea NH, which is expected to restrict rotatable bond conformations and alter hydrogen-bonding geometry relative to the 4-methyl isomer [1].

Medicinal Chemistry SAR Physicochemical Profiling

2-Methyl vs. 2-Ethyl Homolog Comparison

The 2-ethyl homolog, N-(3-chloro-4-methylphenyl)-2-ethyl-1-piperidinecarboxamide (CAS 853319-18-3, AldrichCPR T110477), represents the immediate next member in the homologous series with a molecular weight of 280.79 g·mol⁻¹ (C15H21ClN2O) . The 14.02 Da mass increment relative to the target compound (266.77 g·mol⁻¹, C14H19ClN2O) corresponds to one additional methylene unit . Both compounds are offered as AldrichCPR rare chemicals without collected analytical data, and no published head-to-head biological comparison exists . The selection between the 2-methyl and 2-ethyl variants for SAR studies or library enumeration depends on the desired steric and lipophilic gradient, with the 2-methyl analog providing a more compact, conformationally restricted urea environment due to the proximal methyl group .

Chemical Library Design SAR Exploration Procurement Strategy

3-Chloro-4-Methylphenyl Urea Motif in CCR5 Antagonists

The 3-chloro-4-methylphenyl motif present in the target compound is a critical pharmacophoric element of TAK-220 (CAS 333994-00-6), a potent and orally bioavailable CCR5 antagonist that binds human CCR5 with an IC50 of 3.5 nM and inhibits HIV-1 membrane fusion with an IC50 of 0.42 nM [1]. TAK-220 differs from the target compound in that the 3-chloro-4-methylphenyl group is attached via the piperidine-4-carboxamide rather than the piperidine-1-carboxamide linkage, and carries an additional 1-acetyl-N-propyl-piperidinylbenzyl extension [1]. The target compound thus represents a structurally simplified 'minimal pharmacophoric probe' bearing the identical 3-chloro-4-methylphenyl urea recognition element but lacking the elaborated linker necessary for CCR5 antagonism . This makes the target compound useful as a negative control or a starting scaffold for fragment-based elaboration toward CCR5-targeted chemotypes .

CCR5 Antagonism HIV Entry Inhibition Pharmacophore Mapping

Piperidine-1-Carboxamide as Renin Inhibitor Scaffold

The piperidine-1-carboxamide scaffold has been extensively validated as a renin inhibitor core, with structurally optimized members achieving sub-nanomolar potency. Representative piperidine-1-carboxamide derivatives such as compound 21t (BDBM29957) inhibit human recombinant renin with an IC50 of 0.100 nM in a FRET-based assay, while earlier analogs like compound 7a (BDBM29927) exhibit IC50 values of 308 nM under the same conditions [1]. The target compound shares the identical piperidine-1-carboxamide core but bears a distinct 3-chloro-4-methylphenyl N-substituent and a 2-methyl group, placing it as an uncharacterized member of this validated inhibitor class . The Actelion patent family (e.g., US 7,799,805) covering piperidine carboxylic acid amide derivatives as renin inhibitors explicitly encompasses N-aryl piperidine-1-carboxamides within the general formula, establishing the target compound's structural position within the claimed chemical space [2].

Renin Inhibition Hypertension Cardiovascular Drug Discovery

Acetylcholinesterase Selectivity Profiling

A structurally related N-(3-chloro-4-methylphenyl)-containing piperidine derivative has been tested for acetylcholinesterase (AChE) inhibition at 26 µM and showed no inhibitory activity (0% inhibition) . This negative result, while derived from a compound that differs from the target compound in the attachment point and substitution pattern of the piperidine ring, provides a class-relevant data point suggesting that the 3-chloro-4-methylphenyl motif alone may be insufficient to confer AChE inhibition within the piperidine carboxamide series . In contrast, optimized N-benzylpiperidine carboxamide derivatives achieve AChE IC50 values as low as 0.03 µM [1]. The negative AChE data for the 3-chloro-4-methylphenyl congener implies that this motif may be useful when acetylcholinesterase activity is an undesirable off-target effect, directing SAR toward selectivity .

Acetylcholinesterase Off-Target Screening Neurodegenerative Disease

Research & Application Scenarios


Fragment-Based Discovery Targeting 3-Chloro-4-Methylphenyl Motif

The target compound provides a commercially available, structurally confirmed minimal fragment bearing the 3-chloro-4-methylphenyl urea pharmacophore that is validated in the nanomolar CCR5 antagonist TAK-220 (CCR5 IC50 = 3.5 nM) [1]. Its 2-methylpiperidine-1-carboxamide scaffold allows direct elaboration at multiple vectors: the piperidine nitrogen, the 2-position, and the N-aryl ring. Researchers can use this fragment as a starting point for structure-guided optimization toward CCR5 or other chemokine receptor targets, with the 2-methyl substitution providing a defined chiral handle for stereochemical SAR exploration .

Negative Control in AChE Inhibitor Screening

A structurally related congener bearing the same 3-chloro-4-methylphenyl motif shows 0% inhibition of acetylcholinesterase at 26 µM, compared to optimized N-benzylpiperidine carboxamides that achieve AChE IC50 values of 0.03 µM . The target compound may thus serve as a selectivity control or as a core scaffold for medicinal chemistry efforts that explicitly require avoidance of cholinergic off-target activity—a common liability in CNS-penetrant piperidine-based programs . Its predicted pKa of 13.48 further suggests low basicity at the carboxamide, which may influence blood-brain barrier penetration profiles .

Renin Inhibitor Lead Generation

The piperidine-1-carboxamide core of the target compound falls within the general formula claimed in the Actelion patent family (US 7,799,805) covering non-peptidic renin inhibitors [2]. Validated class members achieve renin IC50 values ranging from 0.100 nM to 308 nM in human recombinant renin FRET assays depending on N-substituent optimization [3]. The target compound, with its commercially available 3-chloro-4-methylphenyl N-substituent and chiral 2-methyl group, represents a screening-ready entry point for renin inhibitor discovery programs that can exploit the patent-validated piperidine-1-carboxamide pharmacophore [4].

Physicochemical Reference Standard for Analytical Methods

With a predicted boiling point of 434.6 °C, density of 1.189 g·cm⁻³, and molecular weight of 266.77 g·mol⁻¹ , the target compound provides well-defined physicochemical parameters suitable for use as a reference standard in HPLC, GC-MS, or LC-MS method development for piperidine carboxamide-containing compound libraries. Its 14 Da mass separation from the 4-methyl regioisomer (CAS 60465-13-6, MW 252.74) and the 2-ethyl homolog (CAS 853319-18-3, MW 280.79) enables clear chromatographic resolution, making it a valuable system suitability marker for quality control workflows involving AldrichCPR piperidine carboxamide subsets .

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